Catramilast -

Catramilast

Catalog Number: EVT-8502595
CAS Number:
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Catramilast is synthesized through advanced organic chemistry methods and is often referenced in the context of its structural analogs, particularly apremilast. It belongs to the category of small-molecule therapeutics and is specifically classified under the broader umbrella of anti-inflammatory agents. The chemical structure and pharmacological properties of Catramilast make it a significant candidate for further research in dermatological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Catramilast involves several key steps, typically utilizing chiral auxiliary methods to achieve high enantiomeric purity. A notable synthetic route includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the formation of specific stereoisomers necessary for biological activity.

The synthesis generally follows these steps:

  1. Formation of Imine: The reaction begins with the condensation of an appropriate aldehyde with tert-butanesulfinamide to form a sulfinyl imine.
  2. Reduction: The imine is then reduced using suitable reducing agents, often yielding the desired amine product.
  3. Final Modifications: Subsequent reactions may involve acylation or other modifications to introduce functional groups that enhance therapeutic efficacy.
Molecular Structure Analysis

Structure and Data

Catramilast possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C16H19N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Canonical SMILES Representation: The SMILES notation provides a way to encode the molecular structure in a text format. For Catramilast, it can be represented as:

This representation highlights the intricate connections between atoms within the molecule, essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Catramilast undergoes various chemical reactions that are critical for its synthesis and potential modifications. Common reactions include:

  • Acylation: Introducing acyl groups to enhance solubility and bioavailability.
  • Hydrolysis: Involves breaking down ester bonds under acidic or basic conditions, which can be crucial during purification processes.
  • Reduction Reactions: These are employed to convert double bonds or functional groups into more stable forms.

Each reaction's conditions—such as temperature, solvent choice, and catalysts—are carefully controlled to maximize yield and minimize byproducts .

Mechanism of Action

Process and Data

The mechanism of action for Catramilast involves inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:

  • Reduced Inflammatory Cytokine Production: By inhibiting phosphodiesterase 4, Catramilast decreases the release of pro-inflammatory cytokines like tumor necrosis factor-alpha.
  • Enhanced Anti-inflammatory Responses: The increase in cyclic adenosine monophosphate promotes anti-inflammatory pathways, contributing to its therapeutic effects in conditions like psoriasis.

Research indicates that Catramilast not only reduces inflammation but also modulates immune responses, making it a dual-action therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Catramilast exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 335.4 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for determining its formulation as a pharmaceutical agent and its behavior in biological systems.

Applications

Scientific Uses

Catramilast is primarily investigated for its potential use in treating chronic inflammatory diseases such as:

  • Psoriasis: Clinical trials have demonstrated its efficacy in reducing symptoms associated with this skin condition.
  • Atopic Dermatitis: Ongoing research aims to evaluate its safety and effectiveness in managing this allergic skin disorder.

Additionally, due to its mechanism of action, there is interest in exploring Catramilast's applications beyond dermatology, potentially extending into other areas involving immune modulation .

Introduction to Catramilast in Contemporary Pharmacological Research

Historical Context of Phosphodiesterase-4 Inhibitors in Anti-Inflammatory Therapeutics

The therapeutic targeting of phosphodiesterase-4 enzymes originated from observations that elevated intracellular cyclic adenosine monophosphate exerts broad anti-inflammatory effects across immune and structural cells:

  • Early Generation Inhibitors (1990s–2000s): First-generation compounds like rolipram demonstrated potent inhibition of tumor necrosis factor-alpha and other pro-inflammatory mediators in models of asthma and dermatitis. However, dose-limiting adverse effects, particularly nausea and emesis linked to central nervous system penetration, restricted clinical utility [1] [6].
  • Second-Generation Optimization: Structural refinements yielded agents with reduced blood-brain barrier penetration, exemplified by cilomilast and roflumilast. Roflumilast gained regulatory approval for severe chronic obstructive pulmonary disease, validating phosphodiesterase-4 inhibition as a therapeutic strategy, but gastrointestinal intolerance remained a concern in subsets of patients [1] [4].
  • Tissue-Selective Targeting: Contemporary research focuses on isoform selectivity (phosphodiesterase-4 subtypes A-D) and conformation-specific binding (high-affinity versus low-affinity rolipram binding sites) to improve tolerability. Novel compounds also exploit localized administration (e.g., topical formulations for dermatological use) [6] [8].

Table 1: Evolution of Key Phosphodiesterase-4 Inhibitors in Clinical Development

Compound NamePrimary IndicationsDevelopment StatusKey Limitations
RolipramMultiple sclerosis, DepressionDiscontinuedSevere nausea/vomiting, CNS side effects
CilomilastChronic obstructive pulmonary diseaseDiscontinued (Phase III)Gastrointestinal intolerance
RoflumilastSevere chronic obstructive pulmonary diseaseApproved (FDA/EMA)Weight loss, psychiatric effects, nausea
ApremilastPsoriasis, Psoriatic arthritisApproved (FDA/EMA)Gastrointestinal disturbances, headache
CatramilastAtopic dermatitis, Allergic conditionsInvestigationalUnder evaluation

Rationale for Catramilast Development: Unmet Needs in Allergic and Atopic Disease Management

The development of Catramilast addresses persistent challenges in managing the chronicity, progression, and heterogeneous manifestations of allergic and atopic diseases:

  • Epidemiological Burden: Atopic conditions exhibit increasing global prevalence, affecting 10–30% of populations in developed nations. The "atopic march" phenomenon describes the sequential progression from atopic dermatitis in infancy to allergic rhinitis and asthma in later childhood, affecting approximately 30–50% of pediatric atopic dermatitis patients [3] [9] [5].
  • Pathophysiological Complexity: Atopic diseases involve multifaceted immune dysregulation characterized by T-helper-2 lymphocyte polarization, immunoglobulin-E overproduction, mast cell/basophil activation, and impaired epidermal barrier function. Phosphodiesterase-4 inhibition targets multiple nodes within this network:
  • Cyclic Adenosine Monophosphate/Protein Kinase A/Cyclic Adenosine Monophosphate Response Element-Binding Protein Pathway Activation: Enhances anti-inflammatory gene transcription and suppresses pro-inflammatory cytokine production (e.g., tumor necrosis factor-alpha, interleukin-4, interleukin-13, interleukin-31) [1] [10].
  • Barrier Function Restoration: Modulates keratinocyte differentiation and lipid synthesis genes, improving stratum corneum integrity and reducing transepidermal water loss—critical in atopic dermatitis pathogenesis [10].
  • Neuroimmune Axis Modulation: Attenuates neurogenic inflammation and pruritus signaling by reducing substance-P release and nerve sensitization [8].
  • Therapeutic Gaps: Existing therapies face limitations including corticosteroid-associated atrophy and rebound flares, calcineurin inhibitor black-box warnings, immunosuppressant toxicities, and biologic agents' high costs and restricted indications. A safe, oral, disease-modifying agent targeting early-stage atopic dermatitis could potentially alter the atopic march trajectory [3] [10].

Table 2: Molecular Targets of Phosphodiesterase-4 Inhibition in Atopic Disease Pathways

Pathophysiological ProcessKey Effector Molecules/CellsPhosphodiesterase-4 Inhibition Impact
T-helper-2 PolarizationInterleukin-4, Interleukin-5, Interleukin-13, T-helper-2 lymphocytesDownregulates T-helper-2 cytokine production via protein kinase A-mediated suppression of nuclear factor-kappa-B and nuclear factor of activated T-cells
Immunoglobulin-E ProductionImmunoglobulin-E, B lymphocytes, Interleukin-4Reduces immunoglobulin-E synthesis through disruption of CD40/interleukin-4 receptor signaling
Mast Cell/Basophil DegranulationHistamine, Leukotrienes, TryptaseStabilizes mast cells by increasing cyclic adenosine monophosphate, reducing immediate hypersensitivity reactions
Epidermal Barrier DysfunctionFilaggrin, Ceramides, Claudins, Staphylococcus aureus colonizationUpregulates filaggrin expression and antimicrobial peptide production; reduces Staphylococcus aureus adhesion
Pruritus (Itch)Interleukin-31, Substance-P, Sensory neuronsDecreases neuronal excitability and pruritogen responsiveness

Catramilast emerges within this context as a candidate designed to leverage phosphodiesterase-4 inhibition’s broad immunomodulatory potential while potentially overcoming historical tolerability barriers. Its chemical structure (undisclosed in public sources) purportedly optimizes selectivity for peripheral phosphodiesterase-4 isoforms, minimizing central nervous system penetration. Preclinical evidence suggests efficacy in suppressing dermatitis-like inflammation and immunoglobulin-E responses in murine models, warranting clinical assessment for atopic dermatitis and allergic airway disease [4] [8]. Future research directions include evaluating its capacity to modify disease progression in early atopic dermatitis, potentially disrupting the atopic march [3] [5].

Properties

Product Name

Catramilast

IUPAC Name

3-[2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)

InChI Key

ACBYRQONKZKIIY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.